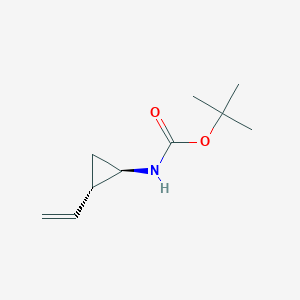
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-3-methyl-4-nitrobenzamide, also known as DMNTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNTB belongs to the class of organic compounds known as benzamides, which are commonly used as pharmaceuticals and agrochemicals. In
科学的研究の応用
Chemical Synthesis and Drug Development
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-3-methyl-4-nitrobenzamide serves as an intermediate in the synthesis of complex molecules. For example, it has been involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which exhibit potent cytotoxic activities against several cancer cell lines. These derivatives have shown growth inhibitory properties and potential as chemotherapeutic agents, indicating the value of this compound in the development of new cancer treatments (Deady et al., 2003).
Pharmacological Applications
In the field of pharmacology, this compound has been explored for its potential therapeutic applications. It has been compared to other compounds for its effects on colonic motor activity, both in vitro and in vivo, suggesting its utility in treating functional bowel disorders such as functional constipation. The compound's stimulatory action on colonic peristalsis and its ability to propel colonic luminal contents differentiate it from other agents, underscoring its potential as a novel therapeutic option for gastrointestinal motility disorders (Tsubouchi et al., 2003).
Nonlinear Optical Properties
Research has also delved into the nonlinear optical properties of related compounds, revealing potential applications in photonic devices such as optical limiters and switches. Compounds structurally similar to this compound have been synthesized and analyzed for their third-order nonlinear optical properties. These studies provide a basis for the development of novel materials for optical device applications, highlighting the broader implications of research on this compound and related compounds (Naseema et al., 2010).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-5-7-15(8-6-13)18(21(3)4)12-20-19(23)16-9-10-17(22(24)25)14(2)11-16/h5-11,18H,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWSTXLLDKKNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2470215.png)

![1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2470217.png)





![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)
![Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2470231.png)


![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470235.png)
